1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride
Overview
Description
“1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene” is a chemical compound with the molecular formula C15H16FNO . It’s used for research and development .
Molecular Structure Analysis
The molecular weight of “1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene” is 245.29 .Physical And Chemical Properties Analysis
The related compound “1-Amino-3-phenoxy-2-propanol” has a density of 1.1±0.1 g/cm3, a boiling point of 330.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Oxidation and Degradation Studies
The degradation of chlorobenzene, which is structurally related to 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride, has been studied extensively. Sedlak and Andren (1991) examined the degradation of chlorobenzene using Fenton's reagent. They found that chlorophenols and dichlorobiphenyls were the primary initial products, with oxidation pathways influenced by pH and the presence of oxygen (Sedlak & Andren, 1991).
Surface Functionalization and Stability
Aminosilanes, which include structures similar to 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride, are used to functionalize silica surfaces. Smith and Chen (2008) addressed the issue of loss of surface functionality in aminosilane-functionalized silica surfaces, focusing on factors like reaction conditions and the structural features of aminosilanes for enhanced hydrolytic stability (Smith & Chen, 2008).
Polymerization and Catalysis Research
Research on polymerization processes involving chlorobenzene derivatives has been conducted. Kloppenburg, Jones, and Bunz (1999) studied high-molecular-weight poly(p-phenyleneethynylenes) formation through alkyne metathesis, utilizing catalyst systems that included chlorophenol compounds (Kloppenburg, Jones, & Bunz, 1999).
Adsorption Studies
The adsorption behavior of hydroxyl- and amino-substituted aromatics to carbon nanotubes was explored by Chen, Duan, Wang, and Zhu (2008). This study is relevant as it examines the adsorptive interactions of compounds structurally similar to 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride with carbon nanotubes (Chen, Duan, Wang, & Zhu, 2008).
Environmental and Analytical Applications
Mitoma, Kakeda, Simion, Egashira, and Simion (2009) investigated the reduction of chlorinated benzenes, which are related to 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride, under mild conditions. This study provides insights into the potential environmental and analytical applications of similar compounds (Mitoma, Kakeda, Simion, Egashira, & Simion, 2009).
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-3-phenoxypropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14;/h1-9,15H,10-11,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNAORLVLUNDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.